Benzenamine, 2,5-diethoxy-N,N-diethyl-4-nitro-
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Overview
Description
2,5-Diethoxy-N,N-diethyl-4-nitroaniline: is an organic compound with the molecular formula C14H22N2O4. It is a derivative of aniline, characterized by the presence of two ethoxy groups and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, dye production, and as an intermediate in the manufacture of other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline typically involves the nitration of N,N-diethyl-2,5-diethoxyaniline. The nitration process is carried out using a nitrating agent such as nitric acid, often in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethoxy-N,N-diethyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of 2,5-Diethoxy-N,N-diethyl-4-aminobenzene.
Reduction: Formation of 2,5-Diethoxy-N,N-diethyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,5-Diethoxy-N,N-diethyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of high-performance coatings and optical materials due to its electronic properties
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-N,N-diethyl-4-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy and diethylamino groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
- N,N-Diethyl-4-nitroaniline
- 2,5-Diethoxy-N,N-dimethyl-4-nitroaniline
- 4-Diethylamino-2,5-diethoxy-1-nitrobenzene
- N,N-Diethyl-4-nitrosoaniline
Comparison: 2,5-Diethoxy-N,N-diethyl-4-nitroaniline is unique due to the presence of both ethoxy and diethylamino groups, which confer distinct electronic and steric properties. These features differentiate it from other similar compounds and influence its reactivity and applications in various fields .
Properties
CAS No. |
68052-07-3 |
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Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2,5-diethoxy-N,N-diethyl-4-nitroaniline |
InChI |
InChI=1S/C14H22N2O4/c1-5-15(6-2)11-9-14(20-8-4)12(16(17)18)10-13(11)19-7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
WQOIVYJIJVSNFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1OCC)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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